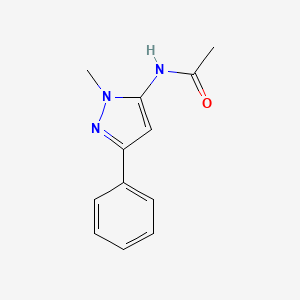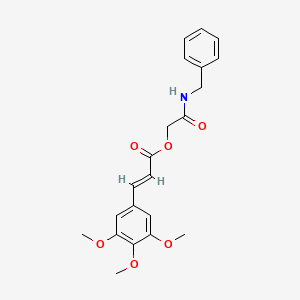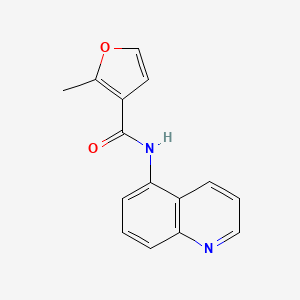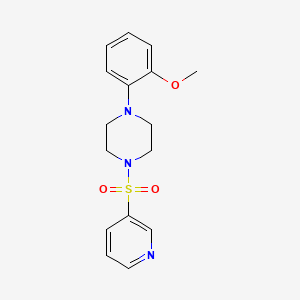
N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)acetamide is a chemical compound that has gained increasing attention in scientific research. It is a pyrazolone derivative that has been synthesized through various methods and has been studied for its potential applications in different fields.
Wirkmechanismus
The mechanism of action of N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)acetamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever, and their inhibition can lead to the reduction of these symptoms.
Biochemical and Physiological Effects:
N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)acetamide has been found to have biochemical and physiological effects on the body. It has been shown to reduce the levels of inflammatory mediators, such as interleukins and tumor necrosis factor-alpha (TNF-α), and to increase the levels of anti-inflammatory mediators, such as interleukin-10 (IL-10). It also has been found to reduce the levels of oxidative stress markers, such as malondialdehyde (MDA), and to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)acetamide has advantages and limitations for lab experiments. Its advantages include its relatively low cost, easy availability, and ability to be synthesized through different methods. Its limitations include its potential toxicity at high doses and its limited solubility in water, which can make it difficult to administer.
Zukünftige Richtungen
There are several future directions for the study of N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)acetamide. These include:
1. Further investigation of its potential applications in the treatment of various inflammatory and pain-related conditions.
2. Study of its potential as a neuroprotective agent in the treatment of neurodegenerative diseases.
3. Investigation of its potential as an anticancer agent.
4. Study of its potential as an antimicrobial agent.
5. Investigation of its potential as an antioxidant agent.
6. Study of its potential as a drug delivery system.
7. Investigation of its potential as a diagnostic tool for various diseases.
In conclusion, N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)acetamide is a chemical compound that has gained increasing attention in scientific research. It has been studied for its potential applications in various fields, including anti-inflammatory, analgesic, and antipyretic properties. Its mechanism of action involves the inhibition of COX enzymes, which are responsible for the production of prostaglandins. It has been found to have biochemical and physiological effects on the body, including the reduction of inflammatory mediators and oxidative stress markers. Its advantages and limitations for lab experiments have been identified, and several future directions for its study have been proposed.
Synthesemethoden
The synthesis of N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)acetamide can be achieved through different methods, including the reaction of 1-methyl-3-phenyl-1H-pyrazol-5-amine with acetic anhydride, acetyl chloride, or acetic acid in the presence of a catalyst. Other methods include the reaction of 1-methyl-3-phenyl-1H-pyrazol-5-ol with acetyl chloride or acetic anhydride.
Wissenschaftliche Forschungsanwendungen
N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)acetamide has been studied for its potential applications in different fields of scientific research. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties, which make it a potential candidate for the treatment of various inflammatory and pain-related conditions.
Eigenschaften
IUPAC Name |
N-(2-methyl-5-phenylpyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-9(16)13-12-8-11(14-15(12)2)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOKTGMZNDMANE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=NN1C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2,6-dibromo-4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467568.png)
![ethyl 2-[[2-[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]oxyacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7467576.png)
![N-(2-methylpropyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7467578.png)
![[2-(2-Benzoyl-4-chloroanilino)-2-oxoethyl] 2-(benzimidazol-1-yl)acetate](/img/structure/B7467585.png)
![(E)-2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-phenylprop-2-enamide](/img/structure/B7467593.png)
![2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-cyanoethyl)-N-phenylacetamide](/img/structure/B7467599.png)

![4-oxo-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide](/img/structure/B7467632.png)



![3'-propylspiro[2,3-dihydro-1H-naphthalene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7467660.png)

